![molecular formula C21H30N2O8S2 B5205873 4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5205873.png)
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group with a nucleophile, often under basic conditions.
Hydroxyethylation: The addition of hydroxyethyl groups is carried out using ethylene oxide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Another benzenesulfonamide derivative with similar structural features.
Phenylboronic Acid Derivatives: Compounds containing boronic acid groups that exhibit similar reactivity and applications.
Uniqueness
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide is unique due to its multiple hydroxyethyl groups and its versatile reactivity. This makes it particularly valuable in various scientific and industrial applications, where its specific chemical properties can be leveraged for targeted outcomes.
Properties
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S2/c24-13-9-22(10-14-25)32(28,29)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)33(30,31)23(11-15-26)12-16-27/h1-8,24-27H,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJKYUHWXZWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
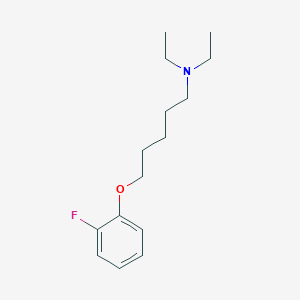
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
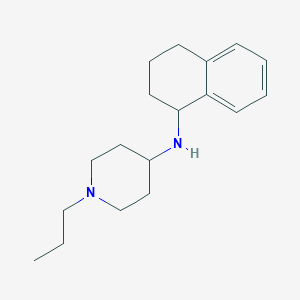
![N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N'-(2,5-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide](/img/structure/B5205814.png)
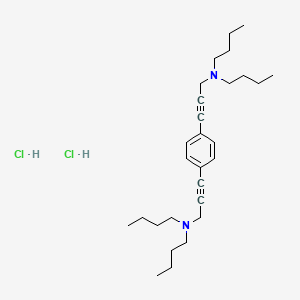
![3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one](/img/structure/B5205829.png)
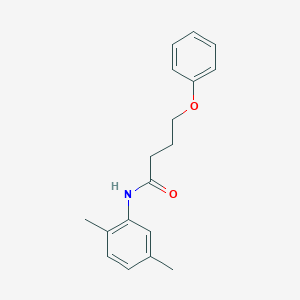
![3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)
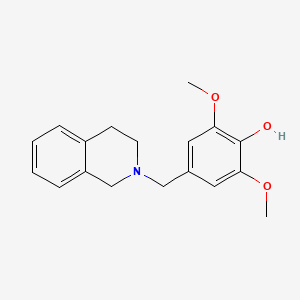
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
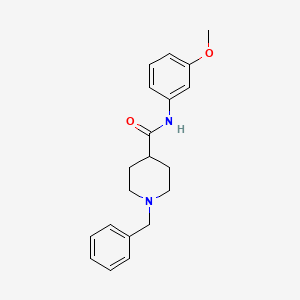
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
